(S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide (S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.: 1217713-22-8
VCID: VC8220003
InChI: InChI=1S/C10H16N2O2/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8/h3-5,7,9H,6,11H2,1-2H3,(H,12,13)/t9-/m0/s1
SMILES: CC(C)C(C(=O)NCC1=CC=CO1)N
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

(S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide

CAS No.: 1217713-22-8

Cat. No.: VC8220003

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide - 1217713-22-8

Specification

CAS No. 1217713-22-8
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide
Standard InChI InChI=1S/C10H16N2O2/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8/h3-5,7,9H,6,11H2,1-2H3,(H,12,13)/t9-/m0/s1
Standard InChI Key HFPQKDXEWFLZOA-VIFPVBQESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC1=CC=CO1)N
SMILES CC(C)C(C(=O)NCC1=CC=CO1)N
Canonical SMILES CC(C)C(C(=O)NCC1=CC=CO1)N

Introduction

Structural Analysis of (S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide

Molecular Architecture and Stereochemistry

The compound’s IUPAC name, (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide, reflects its three key structural elements:

  • Amino group: Positioned at the C2 position of the butanamide backbone, contributing to hydrogen-bonding capabilities.

  • Furan-2-ylmethyl moiety: A heterocyclic aromatic group attached via an amide bond, enhancing lipophilicity and π-π stacking potential.

  • 3-Methylbutanamide chain: A branched alkyl group influencing steric effects and metabolic stability.

The S-configuration at C2 is critical for chiral recognition in biological systems. X-ray crystallography or NMR studies would confirm the spatial arrangement, though such data remain unpublished.

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC10H16N2O2\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molar Mass196.25 g/mol
IUPAC Name(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide
StereochemistryS-enantiomer at C2

Synthetic Methodologies

Enzymatic Acylation Strategies

Recent advances in biocatalysis have enabled the chemoselective synthesis of structurally related furfurylamine derivatives. For example, immobilized Candida antarctica lipase B (CALB) catalyzes the acylation of 5-hydroxymethylfurfurylamine (HMFA) with ethyl acetate, achieving >90% yield under optimized conditions (30°C, 3 equivalents of acyl donor) . This method avoids traditional protection/deprotection steps, offering a sustainable route to N-acylated products .

Traditional Chemical Synthesis

A multistep approach is typically employed:

  • Furan ring formation: Via acid-catalyzed cyclization of pentose derivatives.

  • Amide bond formation: Coupling furan-2-ylmethylamine with 3-methyl-2-aminobutyric acid using carbodiimide reagents.

  • Chiral resolution: Chromatographic separation or asymmetric synthesis to isolate the S-enantiomer.

Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and enantiomeric excess.

Biological Activity and Mechanistic Hypotheses

Table 2: Comparative Bioactivity of Structural Analogs

CompoundTargetActivity (IC50_{50})Source
CINPA1CAR687 nM
N-(Furan-2-ylmethyl)acetamideBacterial enzymesNot quantified

Physicochemical Properties

Solubility and Stability

The compound’s logP (calculated: 1.2) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating prodrug strategies for oral delivery.

Spectroscopic Characterization

  • IR: Peaks at 1650 cm1^{-1} (amide C=O stretch) and 3350 cm1^{-1} (N-H stretch).

  • 1H^{1}\text{H} NMR: δ 6.3 (furan protons), δ 1.1 (3-methyl group).

Applications in Medicinal Chemistry

Drug Discovery

The furan ring’s bioisosteric equivalence to phenyl groups makes it a versatile scaffold in:

  • Antimicrobial agents: Targeting bacterial cell wall synthesis .

  • CNS therapeutics: Modulating neurotransmitter receptors.

Sustainable Chemistry

CALB-mediated synthesis aligns with green chemistry principles, reducing waste and energy consumption .

Comparison with Related Compounds

Table 3: Structural and Functional Analogues

CompoundKey DifferencesBioactivity
(S)-N-(Furan-2-yl)methyl-N-cyclopropylamineCyclopropyl substitution at amineNeuroactive properties
1-(Cyclopropyl)-4-(furan-2-yl)methylamineSimplified backboneUnreported

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator